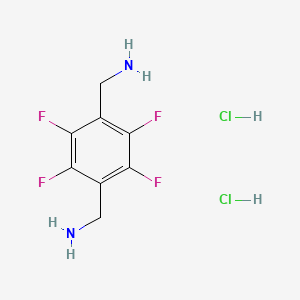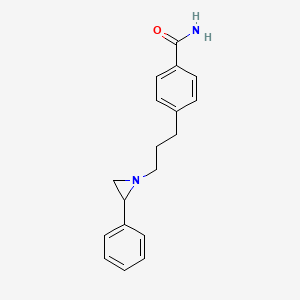![molecular formula C11H7F3N4O2 B11844628 3-Amino-6-[3-(trifluoromethyl)pyridin-2-yl]pyrazine-2-carboxylic acid](/img/structure/B11844628.png)
3-Amino-6-[3-(trifluoromethyl)pyridin-2-yl]pyrazine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-6-[3-(trifluoromethyl)pyridin-2-yl]pyrazine-2-carboxylic acid is a complex organic compound that features a pyrazine ring substituted with an amino group, a trifluoromethyl group, and a pyridinyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-[3-(trifluoromethyl)pyridin-2-yl]pyrazine-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halogenated pyrazine derivative in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex molecules.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would be optimized for yield and purity, often involving continuous flow techniques and advanced purification methods such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-6-[3-(trifluoromethyl)pyridin-2-yl]pyrazine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group would yield nitro derivatives, while reduction of the carboxylic acid group would yield alcohols.
Applications De Recherche Scientifique
3-Amino-6-[3-(trifluoromethyl)pyridin-2-yl]pyrazine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of 3-Amino-6-[3-(trifluoromethyl)pyridin-2-yl]pyrazine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-6-(trifluoromethyl)pyridine: Similar structure but lacks the pyrazine ring.
3-Methyl-6-(trifluoromethyl)pyridin-2-amine: Similar but with a methyl group instead of an amino group.
3-Nitro-6-(trifluoromethyl)pyridin-2-amine: Similar but with a nitro group instead of an amino group.
Uniqueness
3-Amino-6-[3-(trifluoromethyl)pyridin-2-yl]pyrazine-2-carboxylic acid is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the pyrazine ring provides a rigid framework that can interact with various biological targets.
Propriétés
Formule moléculaire |
C11H7F3N4O2 |
|---|---|
Poids moléculaire |
284.19 g/mol |
Nom IUPAC |
3-amino-6-[3-(trifluoromethyl)pyridin-2-yl]pyrazine-2-carboxylic acid |
InChI |
InChI=1S/C11H7F3N4O2/c12-11(13,14)5-2-1-3-16-7(5)6-4-17-9(15)8(18-6)10(19)20/h1-4H,(H2,15,17)(H,19,20) |
Clé InChI |
ZCRVQDXAZZMGMD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(N=C1)C2=CN=C(C(=N2)C(=O)O)N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[(4-Fluorophenyl)methyl]-2,3-dihydro-2-(methylamino)quinazolin-4(1H)-one](/img/structure/B11844557.png)

![3-Anilino-2-sulfanylidene-1-oxa-3-azaspiro[4.5]decan-4-one](/img/structure/B11844565.png)
![4-Bromo-6,7,8,9-tetrahydro-1H-benzo[e]indole-1,2(3H)-dione](/img/structure/B11844566.png)

![2,2-Diphenylimidazo[1,2-a]pyridin-3(2H)-one](/img/structure/B11844584.png)



![6-(4-Aminophenoxy)-[1,1'-biphenyl]-3-amine](/img/structure/B11844618.png)

